BenchChemオンラインストアへようこそ!

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one

Kinase inhibitor design Regiochemistry Hinge-binding motif

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one (CAS 953894-31-0) is a heterocyclic small molecule (C10H14N4O, MW 206.24) that combines a piperazin-2-one core with a 3-aminomethyl-substituted pyridine ring. The compound features a distinctive ortho-aminomethyl arrangement on the pyridine, positioning the primary amine adjacent to the ring junction—a regiochemical signature that distinguishes it from its 5-aminomethyl isomer and other positional analogs.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 953894-31-0
Cat. No. B1284737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one
CAS953894-31-0
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=CC=N2)CN
InChIInChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15)
InChIKeyOEDSBTCNTNAZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one (CAS 953894-31-0): Physicochemical Identity and Role as a Heterocyclic Building Block


4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one (CAS 953894-31-0) is a heterocyclic small molecule (C10H14N4O, MW 206.24) that combines a piperazin-2-one core with a 3-aminomethyl-substituted pyridine ring . The compound features a distinctive ortho-aminomethyl arrangement on the pyridine, positioning the primary amine adjacent to the ring junction—a regiochemical signature that distinguishes it from its 5-aminomethyl isomer and other positional analogs . Predicted physicochemical attributes include an AlogP of approximately 1.29 and a topological polar surface area (TPSA) of roughly 90.65 Ų, properties that place it within favorable drug-like chemical space for oral bioavailability . It is primarily employed as an intermediate and a building block in medicinal chemistry, enabling the construction of kinase inhibitors, GPCR ligands, and CNS-targeted chemotypes [1].

Why Generic Substitution Fails for 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one: The Criticality of Regiochemistry and Steric Environment


Substituting 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one with a close structural analog—such as the 5-aminomethyl regioisomer (CAS 926245-52-5), the 5,6-dimethyl analog (CAS 1706434-57-2), or the 4-methyl analog—is not a risk-free procurement decision because the spatial orientation of the primary amine and the steric bulk of the pyridine ring directly govern molecular recognition at biological targets and reactivity in downstream synthetic transformations . The ortho-aminomethyl arrangement in the target compound enables a unique intramolecular hydrogen-bond network between the amine, the pyridine nitrogen, and the piperazin-2-one carbonyl, a geometric feature that is entirely lost or altered when the aminomethyl group is relocated to the 5-position or when additional methyl groups distort the torsional profile . In kinase inhibitor design, such seemingly subtle modifications have been shown to shift selectivity profiles by over an order of magnitude in biochemical assays, underscoring the need for precise structure-property control rather than generic substitution [1].

Quantitative Differentiation Evidence for 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one versus Structural Analogs


Regiochemical Selectivity: Ortho-Aminomethyl vs. Meta-Aminomethyl in Kinase Hinge-Binding Motifs

The target compound places the aminomethyl group ortho to the pyridine-piperazinone junction (3-position), whereas the closest commercially available regioisomer, 4-(5-(aminomethyl)pyridin-2-yl)piperazin-2-one (CAS 926245-52-5), positions the amine meta (5-position) . In kinase hinge-binding motifs, the ortho configuration allows the primary amine to engage in a bidentate hydrogen-bond with the backbone carbonyl and NH of the hinge residue, a geometry that the meta isomer cannot achieve without significant conformational penalty. Cross-study analysis of aminopyridine-based kinase inhibitors (e.g., c-Met and ALK chemotypes) reveals that shifting the amine from the 3- to the 5-position alters the hinge-binding vector by approximately 60°, which has been correlated with potency shifts exceeding 10-fold in biochemical IC50 assays [1].

Kinase inhibitor design Regiochemistry Hinge-binding motif

Predicted Lipophilicity and Polarity: Balancing Permeability and Solubility for Oral Bioavailability

AlogP predictions for the target compound yield a value of approximately 1.29 . The 5,6-dimethyl substituted analog (CAS 1706434-57-2) carries two additional methyl groups, which increases its calculated logP by an estimated 0.8–1.0 log units (from ~1.3 to ~2.1–2.3) based on fragment-based additive models . This shift moves the lipophilicity beyond the optimal range for CNS drug candidates (typically logP 1–3), while the target compound remains within the ideal window. Additionally, the topological polar surface area (TPSA) of the target compound is calculated at approximately 90.65 Ų, well below the 140 Ų threshold for oral absorption, whereas the 5,6-dimethyl analog exceeds 95 Ų due to increased molecular volume [1].

ADME Drug-likeness Physicochemical properties

Synthetic Tractability: Purity and Vendor Availability of the Unsubstituted Scaffold

The target compound is readily available from multiple commercial vendors with a minimum purity specification of 95% (AKSci) and up to 98% (MolCore) . In contrast, the 5,6-dimethyl analog (CAS 1706434-57-2) is offered at 95% purity by a more limited number of suppliers, and the 6-isopropyl analog (CAS not specified) has been reported as a discontinued product, signaling supply-chain fragility . The unsubstituted core therefore provides a more reliable procurement pathway with higher batch-to-batch consistency for large-scale medicinal chemistry campaigns.

Synthetic chemistry Building block purity Procurement

Intramolecular Hydrogen-Bond Network: Conformational Pre-organization for Target Binding

The ortho-aminomethyl geometry of the target compound permits the formation of a six-membered intramolecular hydrogen-bond between the primary amine and the piperazin-2-one carbonyl oxygen, as well as potential interaction with the pyridine nitrogen . This conformational pre-organization reduces the entropic penalty upon target binding. In contrast, the 5-aminomethyl regioisomer cannot form an equivalent intramolecular H-bond because the amine is positioned meta relative to the piperazinone junction, leading to greater conformational flexibility and a higher entropic cost for adopting the bioactive conformation [1]. While direct experimental ΔG measurements for this specific pair are not available, the principle of conformational pre-organization is well-established: rigidified ligands typically gain 0.5–1.5 kcal/mol in binding free energy relative to their flexible counterparts, which can translate to a 2- to 10-fold improvement in affinity [2].

Conformational analysis Hydrogen bonding Ligand pre-organization

Optimal Application Scenarios for 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


Hinge-Binding Fragment for Kinase-Focused Library Design

The ortho-aminomethyl configuration provides a validated hinge-binding motif for ATP-competitive kinase inhibitors. Medicinal chemistry teams building targeted libraries against c-Met, ALK, or Pim kinases should prioritize this building block over the 5-aminomethyl regioisomer, as the angular geometry of the amine vector is critical for maintaining bidentate hinge hydrogen bonds and achieving low-nanomolar biochemical IC50 values [1][2].

CNS-Penetrant Lead Generation Requiring Balanced logP and TPSA

With a predicted AlogP of ~1.29 and TPSA of ~90.65 Ų, the target compound resides within the optimal physicochemical space for CNS drug candidates. Programs targeting neurological indications should select this unsubstituted scaffold over the 5,6-dimethyl analog, whose elevated logP (~2.1–2.3) increases the risk of hERG binding, phospholipidosis, and poor aqueous solubility [3].

Reliable Multi-Gram Procurement for Parallel Synthesis Campaigns

The availability of the target compound from multiple vendors at a purity of 95% or higher (up to 98%) ensures supply-chain resilience and batch-to-batch reproducibility. Chemistry teams planning large-scale parallel synthesis or library production should favor this building block over the 5,6-dimethyl analog (limited vendor coverage) or the 6-isopropyl analog (discontinued), thereby minimizing project delays and purification overhead .

Structure-Based Drug Design Leveraging Conformational Pre-Organization

The intramolecular hydrogen-bond network between the ortho-aminomethyl group and the piperazin-2-one carbonyl provides a thermodynamic advantage through conformational pre-organization. Computational chemists and structural biologists engaged in fragment-based drug design or docking studies should incorporate this scaffold to exploit the predicted entropic benefit, which can translate into a 2- to 10-fold improvement in binding affinity compared to the more flexible 5-aminomethyl isomer [4][5].

Quote Request

Request a Quote for 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.